

Spectroscopic Profile of Rubifolic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Rubifolic acid*

Cat. No.: *B1151782*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Rubifolic acid**, a naturally occurring pentacyclic triterpenoid. Identified as 3 β ,30-dihydroxy-urs-12-ene-28-oic acid, and synonymous with 30-hydroxyursolic acid, this compound has been isolated from medicinal plants such as *Rubia cordifolia*.^[1] This document presents its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for its characterization, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The structural elucidation of **Rubifolic acid** has been primarily achieved through one- and two-dimensional NMR spectroscopy and mass spectrometry. While a comprehensive public database of the raw spectral data for **Rubifolic acid** is not readily available, the following tables summarize the expected and reported spectroscopic characteristics based on its structural similarity to ursolic acid and related triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Rubifolic acid** are characterized by signals corresponding to a pentacyclic ursane-type triterpenoid skeleton. The key differentiating features from its parent compound, ursolic acid, are the signals associated with the additional hydroxyl group at the C-30 position.

Table 1: ^1H NMR Spectroscopic Data for **Rubifolic Acid** (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~3.20	dd	11.0, 5.0
H-12	~5.25	t	3.5
H-30	~3.40 and ~3.70	d (AB system)	~11.0
Methyl Protons (s)	0.75 - 1.20	s	-
Other CH, CH ₂	0.80 - 2.50	m	-

Table 2: ^{13}C NMR Spectroscopic Data for **Rubifolic Acid** (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-3	~79.0
C-12	~125.0
C-13	~138.0
C-28 (COOH)	~180.0
C-30 (CH ₂ OH)	~65.0
Methyl Carbons	15.0 - 30.0
Other sp ³ Carbons	15.0 - 60.0
Other sp ² Carbons	-

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information for determining the molecular weight and elemental composition of **Rubifolic acid**. High-resolution mass spectrometry (HRMS) is typically employed for accurate mass measurements.

Table 3: Mass Spectrometry Data for **Rubifolic Acid**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	473.3579	To be determined
[M+Na] ⁺	495.3398	To be determined
[M-H] ⁻	471.3423	To be determined

Experimental Protocols

The following sections outline the generalized experimental methodologies for the isolation and spectroscopic analysis of **Rubifolic acid** from a plant source.

Isolation and Purification

- **Extraction:** Dried and powdered plant material (e.g., roots of *Rubia cordifolia*) is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.
- **Chromatography:** The fraction containing **Rubifolic acid** is further purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC).

NMR Spectroscopy

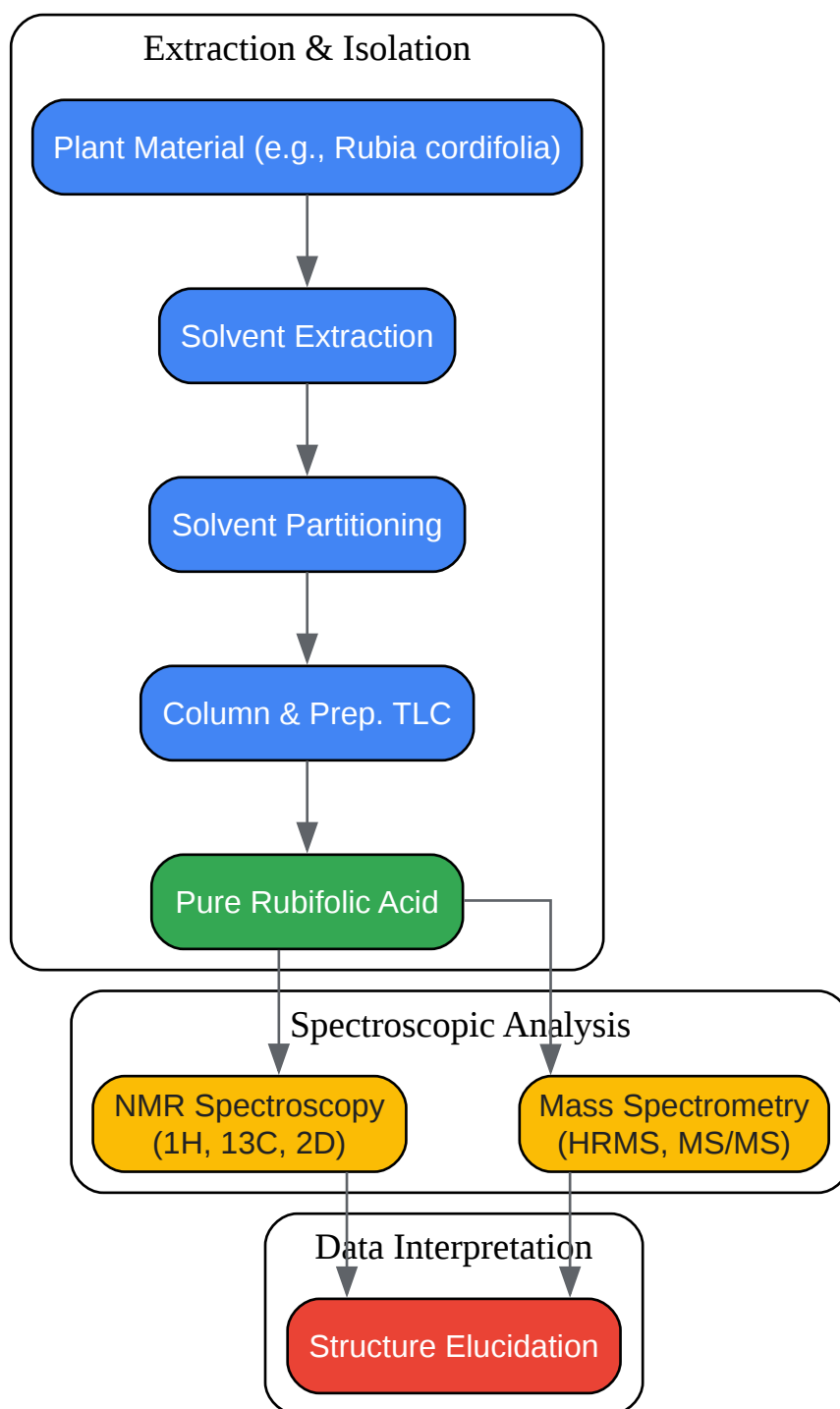
- **Sample Preparation:** A 5-10 mg sample of purified **Rubifolic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
- **Data Acquisition:** ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Analysis is performed on a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique.
- **Data Acquisition:** The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Data-dependent acquisition can be used to obtain MS/MS fragmentation data for structural confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of **Rubifolic acid**.



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Figure 1. Experimental workflow for the isolation and structural elucidation of **Rubifolic acid**.

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References

- 1. Human Metabolome Database: ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB00000008) [hmdb.ca]
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